2-Chloro-5-fluoro-3-hexanone
Description
2-Chloro-5-fluoro-3-hexanone is a halogenated aliphatic ketone with a linear hexane backbone. Its structure features a ketone group at position 3, a chlorine substituent at position 2, and a fluorine atom at position 4. This combination of electronegative halogens and a carbonyl group imparts unique reactivity and physicochemical properties. Potential applications include its use as an intermediate in organic synthesis or pharmaceuticals, where halogenation often enhances metabolic stability or binding affinity.
Properties
Molecular Formula |
C6H10ClFO |
|---|---|
Molecular Weight |
152.59 g/mol |
IUPAC Name |
2-chloro-5-fluorohexan-3-one |
InChI |
InChI=1S/C6H10ClFO/c1-4(8)3-6(9)5(2)7/h4-5H,3H2,1-2H3 |
InChI Key |
AFUFEVYTJGAVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C(C)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-hexanone can be achieved through several methods. One common approach involves the halogenation of hexanone derivatives. For instance, starting with 3-hexanone, chlorination and fluorination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-5-fluoro-3-hexanone may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by selective halogenation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-hexanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include 2-iodo-5-fluoro-3-hexanone or 2-chloro-5-bromo-3-hexanone.
Oxidation: The major product is 2-chloro-5-fluorohexanoic acid.
Reduction: The major product is 2-chloro-5-fluoro-3-hexanol.
Scientific Research Applications
2-Chloro-5-fluoro-3-hexanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-hexanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 2-Chloro-5-fluoro-3-hexanone with analogs from the provided evidence:
Key Observations:
Halogen Effects: The chloro and fluoro groups in 2-Chloro-5-fluoro-3-hexanone increase polarity and electronegativity compared to non-halogenated analogs like 5-Methyl-3-methylene-2-hexanone. This enhances solubility in polar solvents and may favor nucleophilic substitution reactions.
Steric vs.
Aromatic vs. Aliphatic Fluorine: In 3-Fluoro Deschloroketamine HCl, fluorine is part of an aromatic ring, contributing to resonance stabilization and metabolic resistance. In contrast, the aliphatic fluorine in 2-Chloro-5-fluoro-3-hexanone likely impacts conformational flexibility.
Physicochemical and Reactivity Trends
- Boiling Point/Melting Point: Halogenation typically elevates boiling points due to increased dipole-dipole interactions. For example, 3-Fluoro Deschloroketamine HCl’s crystalline form (stable at -20°C) contrasts with the likely liquid state of 2-Chloro-5-fluoro-3-hexanone at room temperature.
- Reactivity: The chlorine atom in 2-Chloro-5-fluoro-3-hexanone may act as a leaving group in substitution reactions, whereas the methylene group in 5-Methyl-3-methylene-2-hexanone favors addition reactions.
Biological Activity
2-Chloro-5-fluoro-3-hexanone is an organic compound with significant potential in biological applications due to its unique halogenated structure. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Chloro-5-fluoro-3-hexanone, with the molecular formula , features a six-carbon chain with a ketone functional group, a chlorine atom at the second position, and a fluorine atom at the fifth position. This structural configuration contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 150.6 g/mol |
| Boiling Point | 153 °C |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | 1.12 g/cm³ |
Biological Activity
Research indicates that 2-Chloro-5-fluoro-3-hexanone exhibits various biological activities, primarily through its interactions with enzymes and other biological pathways. Its halogenated nature allows it to participate in unique chemical reactions that can modulate enzyme activity.
The mechanism of action involves:
- Enzyme Interaction : The ketone group can form hydrogen bonds with active sites on enzymes, while the halogen atoms facilitate halogen bonding, influencing enzyme conformation and activity.
- Substrate Activity : It can act as a substrate or inhibitor in biochemical assays, depending on the specific enzyme and conditions present.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that 2-Chloro-5-fluoro-3-hexanone effectively inhibits certain enzymes involved in metabolic pathways, suggesting potential applications in drug development.
- Fluorine's Role in Biological Activity : The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a candidate for further pharmaceutical research .
- Synthesis and Application : As a building block in organic synthesis, it has been used to create more complex fluorinated compounds that exhibit enhanced biological activity .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
| Substrate for Reactions | Acts as a substrate in various biochemical assays |
| Potential Drug Candidate | Investigated for use in pharmaceuticals |
Applications in Research and Industry
Due to its unique properties, 2-Chloro-5-fluoro-3-hexanone is being explored for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
